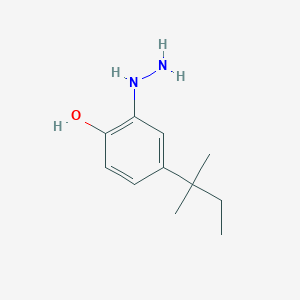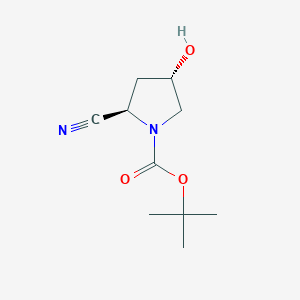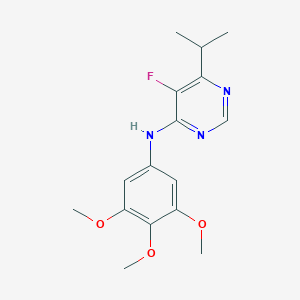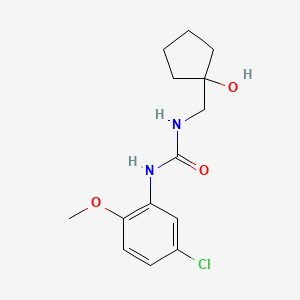
3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of related fluorinated benzamide compounds involves multi-step chemical procedures that typically start from simpler heterocyclic precursors. For instance, fluorinated benzamide neuroleptics have been synthesized through a series of steps beginning with phenol derivatives, leading to complex molecules with significant biological activity (Mukherjee, 1991). These synthesis pathways often employ nucleophilic substitution reactions to introduce fluorine or other functional groups, demonstrating the compound's intricate synthesis process.
Molecular Structure Analysis The molecular structure of compounds within this family often features a core pyridazine or benzodiazepine ring substituted with various functional groups, including fluorine. This structural arrangement contributes to the compound's chemical and biological properties, with crystal structure analyses providing insights into their molecular configurations. For example, detailed structure analysis of similar compounds has revealed specific conformational characteristics and supramolecular aggregation modes, underscoring the importance of structural elements in defining their chemical behavior (Sagar et al., 2018).
Chemical Reactions and Properties Fluorinated benzamides and pyridazines undergo a range of chemical reactions, influenced by their specific functional groups and molecular structure. These reactions can include nucleophilic substitutions, where the presence of a fluorine atom plays a critical role in determining the reactivity and direction of the reaction. The synthesis and reactions of pyridazinones, for example, illustrate the versatility of these compounds in forming various derivatives with potential biological activities (Alonazy et al., 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of fluorinated compounds, like 2-Fluoro-4-bromobiphenyl, has been explored due to their importance in manufacturing pharmaceuticals such as flurbiprofen, highlighting the challenges and novel approaches in the synthesis of such compounds (Qiu, Gu, Zhang, & Xu, 2009).
- The review on the chemistry of fluorinated pyrimidines, especially 5-Fluorouracil, underscores the relevance of fluorine chemistry in cancer treatment, detailing the synthesis methods, biochemical interactions, and the potential for precision medicine applications (Gmeiner, 2020).
Biological and Medicinal Applications
- Amyloid imaging in Alzheimer's disease is a critical area of research, where compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene have been studied for their potential in early detection and therapy evaluation (Nordberg, 2007).
- The ABTS/PP decolorization assay for antioxidant capacity, involving compounds like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), has been reviewed to understand reaction pathways, with a focus on how certain antioxidants form coupling adducts, affecting the overall interpretation of antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Propriétés
IUPAC Name |
3-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-4-1-3-12(11-13)17(23)19-8-9-21-16(22)7-6-14(20-21)15-5-2-10-24-15/h1-7,10-11H,8-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQSWUIUOGFHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2497870.png)


![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)


![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)
![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

